Cas no 816-66-0 (4-Methyl-2-oxovaleric Acid)

4-Methyl-2-oxovaleric Acid structure
4-Methyl-2-oxovaleric Acid structure
Produktname:4-Methyl-2-oxovaleric Acid
CAS-Nr.:816-66-0
MF:C6H10O3
MW:130.141802310944
MDL:MFCD00066204
CID:39951
PubChem ID:70

4-Methyl-2-oxovaleric Acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-Methyl-2-oxopentanoic acid
    • KETOLEUCINE
    • 2-KETO-ISO-CAPROIC ACID
    • 2-KETO-ISO-HEXANOIC ACID
    • 2-KETO-4-METHYL-N-PENTANOIC ACID
    • 2-KETO-4-METHYLPENTANOIC ACID
    • 2-OXO-4-METHYLVALERIC ACID
    • 2-OXOISOCAPROIC ACID
    • A-KETOISOCAPROIC ACID
    • ALPHA-KETOISOCAPROIC ACID
    • 2-keto-isocaproate
    • 4-methyl-2-oxo-pentanoicaci
    • Isopropylpyruvicacid
    • Pentanoic acid, 4-methyl-2-oxo-
    • 4-Methyl-2-oxovaleric Acid
    • KETOISOCAPROIC ACID, ALPHA-(P)
    • α-Methylstyrene MonoMer
    • alpha-ketoisocaproate
    • 2-OXO-4-METHYLPENTANOIC ACID
    • 2-Oxoisocaproate
    • 4-methyl-2-oxopentanoate
    • 2-Oxoisohexanoate
    • alpha-oxoisocaproate
    • alpha-Oxoisohexanoate
    • 4-methyl-2-oxo-pentanoic acid
    • 2-KETOISOCAPROIC ACID
    • Isopropylpyruvic acid
    • 2-ketoisocaproate
    • 2-oxo-4-methylpentanoate
    • .alpha.-Ketoisocaproic acid
    • 2-Keto-
    • 4-Methyl-2-oxopentanoic acid (ACI)
    • Valeric acid, 4-methyl-2-oxo- (8CI)
    • 2-keto-4-Methylvaleric acid
    • 2-Oxoleucine
    • Isobutylglyoxylic acid
    • Ketoisocaproic acid
    • α-Ketoisocaproic acid
    • α-Ketoisocapronic acid
    • α-Oxoisocaproic acid
    • MDL: MFCD00066204
    • Inchi: 1S/C6H10O3/c1-4(2)3-5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)
    • InChI-Schlüssel: BKAJNAXTPSGJCU-UHFFFAOYSA-N
    • Lächelt: O=C(C(CC(C)C)=O)O

Berechnete Eigenschaften

  • Genaue Masse: 130.06300
  • Monoisotopenmasse: 130.062994
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 9
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 126
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • XLogP3: 0.9
  • Topologische Polaroberfläche: 54.4
  • Tautomerzahl: 2

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 1.055 g/mL at 20 °C(lit.)
  • Schmelzpunkt: 8-10 °C
  • Siedepunkt: 85°C/13mmHg(lit.)
  • Flammpunkt: 83.3 °C
  • Brechungsindex: n20/D 1.431
  • Wasserteilungskoeffizient: Löslich in Wasser.
  • PSA: 54.37000
  • LogP: 0.68620
  • Löslichkeit: Nicht bestimmt
  • FEMA: 3871 | 4-METHYL-2-OXOPENTANOIC ACID

4-Methyl-2-oxovaleric Acid Sicherheitsinformationen

  • Symbol: GHS05
  • Prompt:gefährlich
  • Signalwort:Danger
  • Gefahrenhinweis: H314
  • Warnhinweis: P280,P305+P351+P338,P310
  • Transportnummer gefährlicher Stoffe:UN 3265 8/PG 3
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 34
  • Sicherheitshinweise: S26-S36/37/39-S45
  • FLUKA MARKE F CODES:3-9-13
  • Identifizierung gefährlicher Stoffe: C
  • Gefahrenklasse:8
  • PackingGroup:III
  • Verpackungsgruppe:III
  • Risikophrasen:R34
  • Lagerzustand:Please store the product under the recommended conditions in the Certificate of Analysis.
  • Sicherheitsbegriff:8
  • TSCA:Yes

4-Methyl-2-oxovaleric Acid Zolldaten

  • HS-CODE:2918300090
  • Zolldaten:

    China Zollkodex:

    2918300090

    Übersicht:

    2918300090 Andere Aldehyde oder Ketone ohne andere Oxycarbonsäuren (einschließlich Anhydride\Acylhalogenid\Peroxide, Peroxysäuren und Derivate dieser Steuernummer). MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2918300090 andere Carbonsäuren mit Aldehyd- oder Ketonfunktion, jedoch ohne andere Sauerstofffunktion, ihre Anhydride, Halogenide, Peroxide, Peroxysäuren und ihre Derivate. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:6.5%.General tariff:30.0%

4-Methyl-2-oxovaleric Acid Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-182826-0.1g
4-methyl-2-oxopentanoic acid
816-66-0 95.0%
0.1g
$19.0 2025-03-21
Enamine
EN300-182826-10.0g
4-methyl-2-oxopentanoic acid
816-66-0 95.0%
10.0g
$177.0 2025-03-21
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5071-100mg
4-Methyl-2-oxopentanoic acid
816-66-0
100mg
¥ 499 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-232858A-5g
4-Methyl-2-oxovaleric acid,
816-66-0 ≥95%
5g
¥2143.00 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M65470-100mg
4-methyl-2-oxopentanoic acid
816-66-0 98%
100mg
¥188.0 2022-04-27
Enamine
EN300-182826-2.5g
4-methyl-2-oxopentanoic acid
816-66-0 95.0%
2.5g
$68.0 2025-03-21
Enamine
EN300-182826-25.0g
4-methyl-2-oxopentanoic acid
816-66-0 95.0%
25.0g
$318.0 2025-03-21
TRC
M220748-10mg
4-Methyl-2-oxovaleric Acid
816-66-0
10mg
$ 46.00 2023-09-07
TRC
M220748-50mg
4-Methyl-2-oxovaleric Acid
816-66-0
50mg
$ 53.00 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M104530-25g
4-Methyl-2-oxovaleric Acid
816-66-0 98%
25g
¥2778.90 2023-09-02

4-Methyl-2-oxovaleric Acid Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Pyridoxal 5′-phosphate ,  L-Glutamic acid Catalysts: Catalase ,  Glutamate oxidase Solvents: Water ;  10 h, pH 7.5, 30 °C
Referenz
Exploration of Transaminase Diversity for the Oxidative Conversion of Natural Amino Acids into 2-Ketoacids and High-Value Chemicals
Li, Tao; Cui, Xuexian; Cui, Yinglu; Sun, Jinyuan; Chen, Yanchun; et al, ACS Catalysis, 2020, 10(14), 7950-7957

Synthetic Routes 2

Reaktionsbedingungen
1.1 Catalysts: L-Amino acid dehydrogenase Solvents: Water ;  24 h, pH 8, 30 °C
Referenz
Production of α-Ketoisocaproate and α-Keto-β-Methylvalerate by Engineered L-Amino Acid Deaminase
Yuan, Yuxiang ; Song, Wei; Liu, Jia; Chen, Xiulai; Luo, Qiuling; et al, ChemCatChem, 2019, 11(10), 2464-2472

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  4 h, rt → 110 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Scalable Electrocatalytic Intermolecular Acylcyanation and Aminocyanation of Alkenes
Kong, Xianqiang ; Chen, Xiaohui; Chen, Yiyi; Cao, Zhong-Yan, Journal of Organic Chemistry, 2022, 87(11), 7013-7021

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Pyridine ,  Selenium dioxide ;  16 h, 110 °C
Referenz
Nickel-catalyzed electrochemical Minisci acylation of aromatic N-heterocycles with α-keto acids via ligand-to-metal electron transfer pathway
Ding, Hang; Xu, Kun ; Zeng, Cheng-Chu, Journal of Catalysis, 2020, 381, 38-43

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water
Referenz
Palladium-catalyzed double and single carbonylations of β-amino alcohols. Selective synthesis of morpholine-2,3-diones and oxazolidin-2-ones and applications for synthesis of α-oxo carboxylic acids
Imada, Yasushi; Mitsue, Yo; Ike, Kazuo; Washizuka, Ken-ichi; Murahashi, Shun-Ichi, Bulletin of the Chemical Society of Japan, 1996, 69(7), 2079-2090

Synthetic Routes 6

Reaktionsbedingungen
Referenz
Byproducts of the aqueous halogenation of amino derivatives
Abia, Li.; Armesto, X. L.; Canle, L.; Garcia, M. V.; Losada, M.; et al, Bulletin des Societes Chimiques Belges, 1996, 105(6), 349-353

Synthetic Routes 7

Reaktionsbedingungen
1.1 Catalysts: Pyridoxal 5′-phosphate ,  L-Glutamic acid ;  30 °C
Referenz
Photobiocatalytic Cascades for Acylating N-Heterocycles with Natural Amino Acids via the 2-Keto Acids
Cui, Xuexian; Geng, Wen-Chao; Jiang, Huifeng; Wu, Bian, Advanced Synthesis & Catalysis, 2022, 364(23), 4013-4019

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  100 °C
Referenz
Synthesis of the reported structure of piperazirum using a nitro-Mannich reaction as the key stereochemical determining step
Anderson, James C.; Kalogirou, Andreas S.; Porter, Michael J.; Tizzard, Graham J., Beilstein Journal of Organic Chemistry, 2013, 9, 1737-1744

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: 2,6-Lutidine ,  N-Hydroxyphthalimide ,  Lithium perchlorate Solvents: Acetonitrile ,  Water
Referenz
Electrosynthesis of amino acids from biomass-derived α-hydroxyl acids
Yan, Kaili; Huddleston, Morgan L.; Gerdes, Brett A.; Sun, Yujie, Green Chemistry, 2022, 24(13), 5320-5325

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  0 °C; 1.5 h, 60 °C; 60 °C → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
Referenz
Total Synthesis of the Natural Herbicide MBH-001 and Analogues
Kuhn, Birgit; Barber, David M.; Dietrich, Hansjoerg; Doeller, Uwe; Hoffmann, Michael G.; et al, European Journal of Organic Chemistry, 2020, 2020(15), 2271-2290

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  30 min, < pH 12, rt; 1 h, pH 11 - 12, rt; rt → 70 °C; 0.5 h, 70 °C; 70 °C → rt
Referenz
Synthesis of 4-methyl-2-oxo-pentanoic acid
Song, Li-feng; Sun, Chao-hui; Guo, Lin; Yin, Yong-bo; Liu, Yu-shi; et al, Jingxi Yu Zhuanyong Huaxuepin, 2009, 17(6), 27-29

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 h, 110 °C → 90 °C
Referenz
Facile Synthesis of γ-Butenolides and Maleic Anhydrides via Annulation of α-Keto Acids and Triazenyl Alkynes
Bao, Xiaodong; Zeng, Linwei; Jin, Jian ; Cui, Sunliang, Journal of Organic Chemistry, 2022, 87(5), 2821-2830

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water
Referenz
Lower aliphatic 2-oxo acids and their ethyl esters from ethyl esters of 2-hydroxy acids
Kozlowski, Roman; Kubica, Zbigniew; Rzeszotarska, Barbara; Smelka, Leszek; Pietrzynski, Grzegorz, Organic Preparations and Procedures International, 1989, 21(1), 75-82

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Oxalic acid ,  Water Solvents: Diethyl ether
Referenz
Lithium aldimines. New synthetic intermediate
Walborsky, Harry M.; Niznik, G. E., Journal of the American Chemical Society, 1969, 91(27),

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Sodium nitrite ,  2-Azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetonitrile ,  Water ;  2 h, rt
1.2 Reagents: Water ;  pH 2.1
Referenz
Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation
Furukawa, Keisuke; Inada, Haruki; Shibuya, Masatoshi; Yamamoto, Yoshihiko, Organic Letters, 2016, 18(17), 4230-4233

4-Methyl-2-oxovaleric Acid Raw materials

4-Methyl-2-oxovaleric Acid Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:816-66-0)4-Methyl-2-oxovaleric Acid
A840181
Reinheit:99%/99%/99%/99%
Menge:100.0g/250.0g/50.0g/25.0g
Preis ($):645.0/1290.0/397.0/248.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:816-66-0)4-Methyl-2-oxovaleric acid
2468917
Reinheit:98%
Menge:Company Customization
Preis ($):Untersuchung